Pbrm1-BD2-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

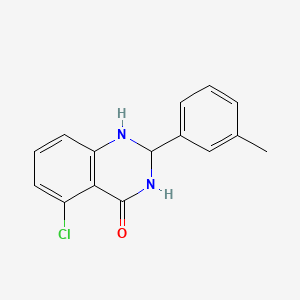

C15H13ClN2O |

|---|---|

Molecular Weight |

272.73 g/mol |

IUPAC Name |

5-chloro-2-(3-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C15H13ClN2O/c1-9-4-2-5-10(8-9)14-17-12-7-3-6-11(16)13(12)15(19)18-14/h2-8,14,17H,1H3,(H,18,19) |

InChI Key |

OBDBCXGMLSMARG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Epigenome: A Technical Guide to the Mechanism of Action of PBRM1-BD2-IN-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBRM1 (Polybromo-1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant therapeutic target in oncology, particularly in clear cell renal cell carcinoma (ccRCC) where it is frequently mutated.[1][2] Its six bromodomains, responsible for recognizing acetylated lysine residues on histones, are critical for its function in modulating gene expression.[3] PBRM1-BD2-IN-5 is a potent and selective inhibitor of the second bromodomain (BD2) of PBRM1. This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visualization of its impact on PBRM1-mediated signaling pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the second bromodomain (BD2) of the PBRM1 protein.[4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby tethering chromatin remodeling complexes to specific genomic loci.[5] By occupying the acetyl-lysine binding pocket of PBRM1's BD2, this compound disrupts the interaction between the PBAF complex and acetylated histones.[4][5] This abrogation of chromatin binding prevents the PBAF complex from executing its ATP-dependent chromatin remodeling activities at target gene promoters and enhancers. Consequently, the expression of genes regulated by PBRM1 is altered, leading to downstream cellular effects, including inhibition of cancer cell proliferation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

Table 1: Biochemical Activity of this compound

| Target | Assay | Value | Reference |

| PBRM1-BD2 | IC50 (AlphaScreen) | 0.26 µM | [4] |

| PBRM1-BD2 | Kd (Isothermal Titration Calorimetry) | 1.5 µM | [4] |

| PBRM1-BD5 | Kd (Isothermal Titration Calorimetry) | 3.9 µM | [4] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Value | Notes | Reference |

| Inhibition of PBRM1 binding to acetylated histone peptide | LNCaP | Concentration-dependent | Reduces binding of full-length PBRM1 in cell lysates | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PBRM1 signaling pathway, the mechanism of action of this compound, and the workflows of key experimental assays used for its characterization.

PBRM1 Signaling Pathway

PBRM1 is a subunit of the PBAF (Polybromo- and BRG1-associated factor-associated factor) complex, a type of SWI/SNF chromatin remodeling complex.[1][6] This complex utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby regulating gene expression. PBRM1, through its bromodomains, targets the PBAF complex to acetylated histones. The subsequent chromatin remodeling influences several downstream signaling pathways implicated in cancer, including the HIF, STAT3, NF-κB, and mTOR pathways.[6][7][8]

Mechanism of Action of this compound

This compound directly binds to the second bromodomain of PBRM1, preventing its engagement with acetylated histones. This competitive inhibition disrupts the localization of the PBAF complex on chromatin, thereby inhibiting its remodeling activity and modulating the expression of target genes.

Experimental Workflow: AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding of PBRM1-BD2 to an acetylated histone peptide and the inhibitory effect of compounds like this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These represent a synthesis of standard biochemical and cellular assay protocols.

AlphaScreen Assay for IC50 Determination

This protocol is designed to quantify the in vitro potency of this compound by measuring its ability to disrupt the interaction between PBRM1-BD2 and an acetylated histone H3 peptide.

Materials:

-

His-tagged recombinant PBRM1-BD2 protein

-

Biotinylated H3K14ac peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound compound series

-

384-well white opaque microplates (e.g., OptiPlate-384)

-

EnVision Multilabel Plate Reader (PerkinElmer) or similar instrument

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a dilution in Assay Buffer to the desired final concentrations.

-

Protein-Peptide Mixture: In a microcentrifuge tube, prepare a mixture of His-tagged PBRM1-BD2 and biotinylated H3K14ac peptide in Assay Buffer. The final concentrations should be optimized, but a starting point is 20 nM PBRM1-BD2 and 20 nM peptide.

-

Assay Plate Setup:

-

Add 5 µL of the compound dilutions to the wells of the 384-well plate.

-

Add 5 µL of the protein-peptide mixture to each well.

-

Incubate at room temperature for 30 minutes with gentle shaking.

-

-

Bead Addition:

-

Prepare a suspension of Donor and Acceptor beads in Assay Buffer according to the manufacturer's instructions. Protect from light.

-

Add 10 µL of the bead suspension to each well.

-

-

Incubation: Seal the plate and incubate in the dark at room temperature for 1-2 hours.

-

Data Acquisition: Read the plate on an EnVision reader using the AlphaScreen protocol (excitation at 680 nm, emission at 520-620 nm).

-

Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[9][10]

Materials:

-

Purified recombinant PBRM1-BD2 protein

-

This compound compound

-

ITC Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl (must be identical for protein and compound solutions)

-

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

Procedure:

-

Sample Preparation:

-

Dialyze the PBRM1-BD2 protein extensively against the ITC buffer.

-

Dissolve this compound in the same ITC buffer. Ensure the final DMSO concentration is low and identical in both the protein and compound solutions.

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment Setup:

-

Load the PBRM1-BD2 solution (e.g., 10-20 µM) into the sample cell.

-

Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds).

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Plot the integrated heat per injection against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the thermal stability of the protein.[11][12]

Materials:

-

Cells expressing PBRM1 (e.g., LNCaP)

-

This compound compound

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease inhibitors)

-

PCR tubes or strips

-

Thermal cycler

-

Western blotting reagents and equipment

-

Anti-PBRM1 antibody

Procedure:

-

Cell Treatment:

-

Culture cells to a suitable confluency.

-

Treat the cells with this compound or vehicle control at the desired concentration for a specified time (e.g., 1-2 hours).

-

-

Cell Lysis and Heating:

-

Harvest the cells and resuspend them in lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

-

-

Sample Preparation:

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble, non-denatured proteins.

-

-

Western Blotting:

-

Determine the protein concentration of the supernatants.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-PBRM1 antibody to detect the amount of soluble PBRM1 at each temperature.

-

-

Data Analysis:

-

Quantify the band intensities for PBRM1 at each temperature for both the vehicle- and inhibitor-treated samples.

-

Plot the percentage of soluble PBRM1 (relative to the non-heated control) against the temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of PBRM1.

-

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of the PBRM1 bromodomain. Its mechanism of action, centered on the competitive inhibition of PBRM1-BD2's interaction with acetylated histones, provides a powerful tool to modulate the chromatin remodeling activities of the PBAF complex. The quantitative data and experimental protocols outlined in this guide offer a comprehensive framework for researchers to further investigate the therapeutic potential of targeting PBRM1 in cancer and other diseases. The continued exploration of selective PBRM1 inhibitors like this compound will undoubtedly deepen our understanding of epigenetic regulation in health and disease.

References

- 1. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Function of PBRM1 Bromodomain 2

Introduction

Polybromo-1 (PBRM1), also known as BAF180, is a critical subunit of the PBAF (Polybromo-associated BRG1- or BRM-associated factors) chromatin remodeling complex, a key member of the mammalian SWI/SNF family.[1][2] These complexes utilize the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression and a host of other DNA-templated processes.[2][3] PBRM1 is unique among human proteins as it contains six tandem bromodomains (BDs), which are structural motifs that recognize and bind to acetylated lysine residues on histone tails and other proteins.[4][5][6] This function positions PBRM1 as a crucial targeting subunit, guiding the PBAF complex to specific genomic loci.[1][5]

The PBRM1 gene is one of the most frequently mutated genes in human cancer, with a particularly high incidence of inactivating mutations (around 40-50%) in clear cell renal cell carcinoma (ccRCC), making it the second most mutated gene in this cancer type after VHL.[1][3][7] While many mutations lead to a loss of the entire protein, a significant number are missense mutations that cluster within the bromodomains, particularly Bromodomain 2 (BD2) and Bromodomain 4 (BD4).[1][5] This highlights the critical and non-redundant roles of these individual domains in PBRM1's tumor suppressor function.[1][5] This guide focuses specifically on the molecular function of PBRM1 Bromodomain 2, its role in disease, and the experimental approaches used to study it.

Core Function of PBRM1 Bromodomain 2

PBRM1 BD2 is a pivotal domain for tethering the PBAF complex to chromatin through its role as a "reader" of epigenetic marks. Its function is multifaceted, involving direct interaction with both histone modifications and nucleic acids.

Recognition of Acetylated Histones

The canonical function of a bromodomain is to bind acetylated lysine residues, and PBRM1 BD2 is a key mediator of this activity for the PBAF complex.[1][4]

-

Binding Specificity : Extensive research has demonstrated that PBRM1 BD2, along with BD4, is a primary mediator of binding to acetylated histone peptides.[5][8] Specifically, full-length PBRM1 shows a strong and specific affinity for histone H3 acetylated at lysine 14 (H3K14ac).[6][9] While individual bromodomains bind this mark weakly, a collaborative effort among BD2, BD4, and BD5 is required to achieve high-affinity binding, which is critical for tethering PBRM1 to chromatin.[6][9][10] Tumor-derived point mutations in BD2 alone are sufficient to lower this affinity, disrupt promoter binding, and abolish PBRM1's tumor suppressor functions.[6][9]

-

Role in Chromatin Remodeling : By anchoring the PBAF complex to nucleosomes bearing the H3K14ac mark, BD2 plays a direct role in targeting the complex's ATP-dependent remodeling activity. This targeted remodeling is essential for regulating the expression of genes involved in critical cellular processes, including cell cycle control and proliferation.[5][7] Disruption of this interaction through BD2 mutation can lead to improper gene regulation and contribute to tumorigenesis.[5]

Novel Dual Binding to RNA

Recent studies have uncovered a novel function for PBRM1 BD2: the ability to bind nucleic acids.[3][11]

-

Selective Association with dsRNA : PBRM1 BD2 has been shown to selectively associate with double-stranded RNA (dsRNA) elements.[3][11][12] This interaction appears to be a conserved feature among a subset of bromodomains, suggesting a more complex regulatory role than previously understood.[3]

-

Enhancement of Chromatin Association : The binding of BD2 to dsRNA enhances its association with H3K14ac peptides.[3][12] This suggests a cooperative mechanism where RNA molecules may act as scaffolds or guides, further stabilizing the interaction between the PBAF complex and specific chromatin regions. Disrupting the RNA-binding pocket of BD2 compromises the overall chromatin binding of PBRM1 and impairs its cellular growth-suppressive functions.[3][11]

The following diagram illustrates the central role of PBRM1 and its BD2 within the PBAF complex, highlighting its function in targeting acetylated chromatin.

Quantitative Data: PBRM1 BD2 Inhibitor Interactions

The critical role of PBRM1 BD2 in cancer has made it an attractive target for therapeutic development. Several small molecule inhibitors have been developed and characterized, providing quantitative insights into their binding affinity and inhibitory potential.

| Compound/Inhibitor | Assay Type | Target Domain(s) | Kd (μM) | IC50 (μM) | Reference |

| Compound 5 | ITC | PBRM1-BD2 | 18.4 | - | [4] |

| NMR | PBRM1-BD2 | 45.3 | - | [4] | |

| AlphaScreen | PBRM1-BD2 | - | 4.2 | [4] | |

| PBRM1-BD2-IN-2 (Compound 11) | ITC | PBRM1-BD2 | 9.3 | - | [4][13] |

| ITC | PBRM1-BD5 | 10.1 | - | [13] | |

| ITC | SMARCA2B | 18.4 | - | [13] | |

| ITC | SMARCA4 | 69 | - | [13] | |

| AlphaScreen | PBRM1-BD2 | - | 1.0 | [4][13] | |

| PBRM1-BD2-IN-5 (Compound 16) | ITC | PBRM1-BD2 | 1.5 | - | [14] |

| ITC | PBRM1-BD5 | 3.9 | - | [14] | |

| AlphaScreen | PBRM1-BD2 | - | 0.26 | [14] |

ITC: Isothermal Titration Calorimetry; NMR: Nuclear Magnetic Resonance; AlphaScreen: Amplified Luminescent Proximity Homogeneous Assay.

Role in Disease and as a Therapeutic Target

Mutations in PBRM1 are a defining feature of ccRCC and are also found in other cancers.[7][15] While often acting as a tumor suppressor, context matters, and in some cancers like prostate cancer, PBRM1 can function as a tumor promoter.[4][16]

-

In Clear Cell Renal Cell Carcinoma (ccRCC) : Loss-of-function mutations in PBRM1 are early driver events in ccRCC.[17] Missense mutations that specifically disrupt the acetyl-lysine binding pocket of BD2 or BD4 abrogate the tumor suppressor function of PBRM1, leading to increased cell proliferation.[5][18] Loss of PBRM1 function is also associated with changes in the tumor microenvironment and may predict response to immune checkpoint inhibitors.[4][19]

-

As a Therapeutic Target : The discovery of selective inhibitors for PBRM1 bromodomains has opened new therapeutic avenues.[4] Targeting PBRM1 BD2 is a promising strategy, particularly in cancers where PBRM1 acts as a tumor promoter.[4][16] For instance, selective PBRM1 BD2 inhibitors have been shown to inhibit the growth of PBRM1-dependent prostate cancer cell lines.[4][16]

The dual-binding capability of PBRM1 BD2 represents a key functional aspect, integrating signals from both histone acetylation and the presence of dsRNA to finely tune chromatin association.

Experimental Protocols for Characterizing PBRM1 BD2

A variety of biophysical, biochemical, and cell-based assays are employed to investigate the function of PBRM1 BD2 and to screen for inhibitors.

Isothermal Titration Calorimetry (ITC)

-

Purpose : To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between PBRM1 BD2 and a ligand (e.g., histone peptide or small molecule inhibitor).

-

Methodology :

-

A solution of the purified PBRM1 BD2 protein is placed in the sample cell of the calorimeter.

-

The binding partner (ligand) is loaded into an injection syringe at a higher concentration.

-

The ligand is titrated into the protein solution in a series of small, precise injections.

-

The heat released or absorbed upon binding is measured after each injection.

-

The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters, including the dissociation constant (Kd).[4]

-

NMR-Based Fragment Screening

-

Purpose : To identify small molecule fragments that bind to PBRM1 BD2, providing starting points for inhibitor development.

-

Methodology :

-

A highly purified, isotopically labeled (15N) sample of PBRM1 BD2 is prepared.

-

A 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the protein alone is acquired. This spectrum serves as a "fingerprint," with each peak corresponding to a specific amide group in the protein's backbone.

-

A library of small molecule fragments is screened by adding individual fragments or mixtures to the protein sample.

-

A new 1H-15N HSQC spectrum is acquired for each condition.

-

Binding events are detected by observing chemical shift perturbations (CSPs), where peaks corresponding to amino acid residues in or near the binding site shift their position.[4][16]

-

The magnitude of the shifts can be used to map the binding site onto the protein's structure and to estimate the binding affinity (Kd).[4]

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Purpose : To qualitatively or semi-quantitatively assess the binding of PBRM1 BD2 to nucleic acid substrates (DNA or RNA).

-

Methodology :

-

A labeled nucleic acid probe (e.g., a short dsRNA oligonucleotide labeled with a radioactive isotope or fluorescent dye) is prepared.

-

Increasing concentrations of purified PBRM1 BD2 protein are incubated with a fixed amount of the labeled probe to allow binding to occur.

-

The resulting protein-nucleic acid mixtures are resolved on a non-denaturing polyacrylamide or agarose gel.

-

The free probe, being smaller, migrates faster through the gel than the larger protein-probe complex.

-

The gel is visualized (e.g., by autoradiography or fluorescence imaging). A "shift" in the mobility of the labeled probe (i.e., the appearance of a slower-migrating band) indicates the formation of a protein-nucleic acid complex.[3][8]

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

-

Purpose : To identify the genome-wide binding sites of PBRM1 in living cells.

-

Methodology :

-

Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.

-

The chromatin is extracted and sheared into small fragments by sonication or enzymatic digestion.

-

An antibody specific to PBRM1 is used to immunoprecipitate the PBRM1 protein along with its cross-linked DNA fragments.

-

The cross-links are reversed, and the associated DNA is purified.

-

The purified DNA fragments are prepared into a library and sequenced using next-generation sequencing.

-

The resulting sequence reads are aligned to a reference genome to identify regions that were enriched, revealing the genomic locations where PBRM1 was bound.[1]

-

The following diagram outlines a typical workflow for the discovery and validation of PBRM1 BD2 inhibitors.

References

- 1. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PBRM1 polybromo 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Prognostic and Predictive Value of PBRM1 in Clear Cell Renal Cell Carcinoma [mdpi.com]

- 16. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. jitc.bmj.com [jitc.bmj.com]

An In-depth Technical Guide on the Role of PBRM1 in Clear Cell Renal Cell Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polybromo-1 (PBRM1), encoded by the PBRM1 gene on chromosome 3p, is a critical tumor suppressor whose inactivation is a defining characteristic of clear cell renal cell carcinoma (ccRCC). As a key subunit of the PBAF chromatin remodeling complex, PBRM1 plays a pivotal role in maintaining genomic stability, regulating gene expression, and controlling cellular processes such as proliferation, metabolism, and DNA repair. Its mutation, occurring in approximately 40-50% of ccRCC cases, is the second most frequent genetic alteration after the von Hippel-Lindau (VHL) gene.[1][2][3] The loss of PBRM1 function, often co-occurring with VHL inactivation, drives tumorigenesis by amplifying oncogenic signaling pathways, including the HIF, NF-κB, and PI3K/AKT/mTOR pathways.[4][5][6] Furthermore, PBRM1 status has emerged as a significant biomarker influencing the tumor microenvironment and predicting response to therapies, particularly immune checkpoint inhibitors and novel targeted agents. This guide provides a comprehensive technical overview of PBRM1's function, the consequences of its loss in ccRCC, and its implications for therapeutic development.

The Core Function of PBRM1: A Gatekeeper of the Epigenome

PBRM1, also known as BAF180, is the defining subunit of the Polybromo-associated BRG1/BRM-associated factors (PBAF) complex, a specific form of the mammalian SWI/SNF chromatin remodeling machinery.[2][7] The primary function of these complexes is to utilize the energy from ATP hydrolysis to mobilize nucleosomes, thereby altering chromatin structure and modulating gene accessibility for transcription.[2]

PBRM1 serves as the DNA-targeting subunit of the PBAF complex.[7] It contains six bromodomains that recognize and bind to acetylated lysine residues on histone tails, guiding the complex to specific genomic loci.[3][7] This targeting is crucial for regulating the expression of genes involved in critical cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prognostic and Predictive Value of PBRM1 in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

PBRM1 as a Therapeutic Target in Prostate Cancer: A Technical Guide

Executive Summary

Polybromo-1 (PBRM1), a critical component of the Polybromo-associated BRG1/BRM-associated factor (PBAF) chromatin remodeling complex, is emerging as a significant, albeit complex, therapeutic target in oncology. While traditionally viewed as a tumor suppressor, particularly in clear cell renal cell carcinoma, its role in prostate cancer appears to be oncogenic. Elevated expression and specific nuclear localization of PBRM1 in prostate cancer are correlated with increased tumor aggressiveness, higher Gleason scores, and poor prognosis.[1] PBRM1 drives malignant phenotypes by promoting epithelial-mesenchymal transition (EMT), enhancing DNA damage repair mechanisms, and fostering an immunosuppressive tumor microenvironment.[1][2][3] This dual role presents unique therapeutic opportunities. This guide provides an in-depth overview of the molecular mechanisms underpinning PBRM1's function in prostate cancer, its validation as a drug target, and its potential as a predictive biomarker for tailored therapies, including synthetic lethality with PARP inhibitors and sensitization to immunotherapy.

Introduction: PBRM1 and the PBAF Chromatin Remodeling Complex

PBRM1, also known as BAF180, is a unique subunit of the PBAF complex, one of the three major forms of the mammalian SWI/SNF chromatin remodeling machinery.[4] The core function of these complexes is to utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby modulating gene expression.[4] PBRM1 is distinguished by its six bromodomains, which recognize and bind to acetylated lysine residues on histone tails, anchoring the PBAF complex to specific genomic loci.[3][5] Alterations in PBRM1 are common in various cancers, with loss-of-function mutations being particularly frequent in clear cell renal cell carcinoma.[1][2] However, in prostate cancer, the narrative is different, with evidence pointing towards a tumor-promoting role.[1][3]

PBRM1 in Prostate Cancer Pathogenesis

Expression, Localization, and Prognostic Significance

In contrast to its role in other cancers, PBRM1 is overexpressed in prostate cancer.[1] Studies have shown that PBRM1 mRNA levels are significantly higher in prostate cancer tissues compared to benign prostatic hyperplasia (BPH).[1] This increased expression is not only a diagnostic marker but also a prognostic one, as it correlates with higher Gleason scores, a key indicator of tumor aggressiveness.[1] Furthermore, the subcellular localization of the PBRM1 protein is critical; high nuclear levels of PBRM1 are significantly associated with poorly differentiated tumors (Gleason score ≥ 7) and elevated Prostate-Specific Antigen (PSA) levels (≥ 10 ng/mL).[1] This suggests that PBRM1's function in driving prostate cancer progression is predominantly executed within the nucleus, likely through its chromatin remodeling activities.[1]

Role in EMT and Tumor Progression

PBRM1 actively promotes the malignant behavior of prostate cancer cells, particularly in the aggressive castration-resistant (CRPC) state.[1] Knockdown of PBRM1 in CRPC cell lines has been shown to inhibit the expression of key markers associated with the epithelial-mesenchymal transition (EMT) and cancer stem cells (CSCs).[1] These markers include Epithelial Cell Adhesion Molecule (EpCAM), Transforming Growth Factor-beta (TGF-β), and N-Cadherin.[1] By upregulating these factors, PBRM1 contributes to a more migratory, invasive, and therapy-resistant phenotype, positioning it as a driver of tumor progression.[3]

Interaction with Androgen Receptor Signaling

The androgen receptor (AR) is the central driver of prostate cancer growth and progression.[6][7] The relationship between the PBAF complex and AR signaling is an area of active investigation. While the PBAF complex is considered a promising therapeutic target in AR-expressing prostate cancer, the interaction appears to be indirect.[4] Studies have shown that PBRM1 does not directly colocalize with AR binding sites on the chromatin.[4] However, depleting PBRM1 has been found to reduce the viability of prostate cancer cells that are dependent on ligand-activated AR signaling.[4] This indicates that PBRM1, as part of the PBAF complex, likely modulates the expression of other factors or chromatin states that are necessary for a robust AR-driven transcriptional program.

PBRM1 as a Therapeutic Target

The oncogenic role of PBRM1 in prostate cancer makes it an attractive therapeutic target. Several strategies are being explored, ranging from direct inhibition to exploiting the vulnerabilities created by its activity.

Direct Inhibition of PBRM1 Bromodomains

Given that PBRM1's function is dependent on its bromodomains, developing small molecule inhibitors that block these domains is a primary therapeutic strategy.[3][5] Selective chemical probes have been developed that can bind to PBRM1's bromodomains with high affinity and selectivity over other bromodomain-containing proteins like SMARCA2 and SMARCA4.[3][5] These inhibitors have demonstrated the ability to disrupt the association of PBRM1 with acetylated histones and selectively inhibit the growth of PBRM1-dependent prostate cancer cell lines, providing a strong preclinical rationale for their further development.[3][5]

Synthetic Lethality with DNA Repair Inhibitors

A paradigm-shifting approach to targeting PBRM1 comes from the concept of synthetic lethality. PBRM1 plays a role in the DNA damage response (DDR), including facilitating DNA repair and promoting replication fork stability.[2] Cancers that have lost PBRM1 function (through mutation or deletion) exhibit elevated levels of replication stress, DNA damage, and an accumulation of R-loops (three-stranded nucleic acid structures that can cause genomic instability).[8][9] This inherent genomic instability makes them exquisitely sensitive to inhibitors of other key DDR proteins, particularly Poly (ADP-ribose) polymerase (PARP) and Ataxia telangiectasia and Rad3-related (ATR).[2][8] The inhibition of PARP in PBRM1-deficient cells leads to an intolerable level of DNA damage, triggering cell death.[8][9] This creates a powerful therapeutic hypothesis: patients whose tumors have PBRM1 loss-of-function mutations could benefit significantly from treatment with PARP inhibitors.[2][10]

Modulating the Tumor Microenvironment for Immunotherapy

PBRM1 also shapes the tumor microenvironment. In prostate cancer, PBRM1 can induce the expression of immunosuppressive genes targeted by Interferon Regulatory Factor 1 (IRF1), which can inhibit the function of cytotoxic T lymphocytes.[3] This suggests that PBRM1 contributes to an immune-evasive phenotype. Therefore, inhibiting PBRM1 could potentially reverse this immunosuppression and render tumors more susceptible to immune checkpoint inhibitors (ICIs).[3] This provides a strong rationale for combination therapies involving PBRM1 inhibitors and ICIs like anti-PD-1 or anti-PD-L1 antibodies.[3]

PBRM1 as a Clinical Biomarker

Prognostic Value

As established, high nuclear expression of PBRM1 serves as a negative prognostic biomarker in prostate cancer, correlating with disease aggressiveness.[1] This could be used to stratify patients and identify those with a higher risk of progression who may require more aggressive treatment strategies.

Predictive Value

The status of PBRM1, either its expression level or mutational status, holds significant potential as a predictive biomarker to guide therapy.

-

For PARP Inhibitors: The presence of a PBRM1 loss-of-function mutation could be a predictive biomarker for sensitivity to PARP and ATR inhibitors, based on the principle of synthetic lethality.[2]

-

For Immunotherapy: The role of PBRM1 mutations in predicting response to immunotherapy is complex and appears to be context-dependent across different cancer types.[11][12][13] While some pan-cancer studies have shown an association between PBRM1 mutations and better outcomes with ICIs, others have reported the opposite or no significant correlation.[11][12][14] In prostate cancer, given PBRM1's role in promoting an immunosuppressive microenvironment, its high expression may predict a lack of response to ICIs, and therefore, PBRM1 inhibition could be a strategy to overcome this resistance.[3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding PBRM1 in prostate cancer and its therapeutic implications from pan-cancer studies.

Table 1: PBRM1 Expression and Association with Prostate Cancer Aggressiveness

| Parameter | Finding | Patient Cohort | Statistical Significance | Reference |

|---|---|---|---|---|

| mRNA Expression | 9.8-fold higher in PCa vs. BPH tissues | 27 PCa, 13 BPH | p < 0.05 | [1] |

| Nuclear Protein | High levels correlated with Gleason Score ≥ 7 | 66 PCa samples (TMA) | p = 0.002 | [1] |

| Nuclear Protein | High levels correlated with PSA ≥ 10 ng/mL | 66 PCa samples (TMA) | p = 0.01 | [1] |

PCa: Prostate Cancer; BPH: Benign Prostatic Hyperplasia; PSA: Prostate-Specific Antigen; TMA: Tissue Microarray.

Table 2: PBRM1 Mutation Frequency

| Cancer Type | Mutation Frequency | Data Source / Cohort Size | Reference |

|---|---|---|---|

| Pan-Cancer | 3.8% | cBioPortal / 10,336 patients | [11] |

| Pan-Cancer | ~5% | TCGA Pan-Cancer Cohort | [12] |

| Prostate Cancer | < 3% | Comprehensive Genomic Profiling | N/A |

Table 3: PBRM1 Mutation and Response to Immune Checkpoint Inhibitors (Pan-Cancer Data)

| Cohort | Endpoint | PBRM1-Mutant vs. PBRM1-Wild Type | Statistical Significance | Reference |

|---|---|---|---|---|

| Discovery Cohort | Progression-Free Survival (PFS) | HR = 0.51 | p = 0.030 | [14] |

| Discovery Cohort | Objective Response Rate (ORR) | 47.92% vs. 28.21% | p = 0.0044 | [14] |

| NSCLC Cohort | Progression-Free Survival (PFS) | HR = 0.268 | p = 0.04 | [12] |

| NSCLC Cohort | Objective Response Rate (ORR) | 55.56% vs. 20.00% | p = 0.027 | [12] |

| Pan-Cancer (4 types) | Overall Survival (OS) | Trend towards worse survival | Not significant in CCRCC/SKCM | [11] |

Data from pan-cancer studies; specific data for prostate cancer is limited. HR: Hazard Ratio; NSCLC: Non-Small Cell Lung Cancer; CCRCC: Clear Cell Renal Cell Carcinoma; SKCM: Skin Cutaneous Melanoma.

Key Experimental Protocols

PBRM1 Knockdown in Prostate Cancer Cell Lines

This protocol describes the use of short hairpin RNA (shRNA) to stably suppress PBRM1 expression in cell lines like PC-3 (CRPC) to study its functional role.

Methodology:

-

Vector Selection: Choose a lentiviral vector containing a shRNA sequence targeting PBRM1 and a selectable marker (e.g., puromycin resistance). A non-targeting scrambled shRNA should be used as a control.

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent. Harvest the virus-containing supernatant after 48-72 hours.

-

Transduction: Plate prostate cancer cells (e.g., PC-3) and infect them with the collected lentivirus in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.

-

Selection: After 24-48 hours, replace the medium with fresh medium containing the appropriate antibiotic (e.g., puromycin at 1-2 µg/mL) to select for successfully transduced cells.

-

Validation of Knockdown:

-

Quantitative RT-PCR (qRT-PCR): Extract total RNA from the stable cell lines. Synthesize cDNA and perform qPCR using primers specific for PBRM1 and a housekeeping gene (e.g., GAPDH) to confirm knockdown at the mRNA level.

-

Western Blot: Lyse the cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PBRM1 and a loading control (e.g., β-actin) to confirm knockdown at the protein level.

-

-

Functional Assays: Use the validated PBRM1-knockdown and control cell lines for downstream functional assays, such as proliferation, migration, invasion, and analysis of EMT marker expression.[1]

Immunohistochemistry (IHC) for PBRM1 in Prostate Tissue

This protocol outlines the general steps for detecting PBRM1 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) prostate tissue sections.

Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5-10 minutes each).

-

Rehydrate through a graded series of ethanol: 100% (2 changes, 3-5 minutes each), 95% (5 minutes), 70% (5 minutes).

-

Rinse in running tap water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) to unmask the antigen. A common method is to incubate slides in a citrate buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.

-

Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation:

-

Dilute the primary antibody against PBRM1 (e.g., rabbit polyclonal) in antibody diluent buffer to the recommended concentration.

-

Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Wash slides with PBS.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature.

-

Wash slides with PBS.

-

Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color intensity develops (typically 1-10 minutes).

-

-

Counterstaining and Mounting:

-

Rinse slides in distilled water.

-

Counterstain with hematoxylin to visualize cell nuclei (blue).

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium and coverslip.

-

-

Analysis: Examine the slides under a microscope to assess the intensity and subcellular localization (nuclear vs. cytoplasmic) of PBRM1 staining.[15][16][17]

Future Directions and Conclusion

PBRM1 is a multifaceted protein in prostate cancer, acting predominantly as an oncogenic driver that promotes aggressive disease phenotypes. This behavior makes it a compelling therapeutic target. The development of selective PBRM1 bromodomain inhibitors is a promising avenue for direct targeting. Perhaps more immediately translatable is the exploitation of synthetic lethality, where PBRM1-deficient tumors could be effectively treated with existing PARP inhibitors. Furthermore, modulating PBRM1 activity to reverse immunosuppression and enhance the efficacy of immunotherapy holds significant promise.

Future research should focus on:

-

Elucidating the precise indirect mechanisms by which PBRM1/PBAF supports androgen receptor signaling.

-

Conducting clinical trials to validate PBRM1 loss as a predictive biomarker for PARP inhibitor sensitivity in prostate cancer.

-

Investigating the efficacy of combining PBRM1 inhibitors with immune checkpoint inhibitors in preclinical models and eventually in clinical trials for prostate cancer.

-

Developing and validating robust clinical assays (e.g., IHC, sequencing panels) to accurately assess PBRM1 status in patient tumors to guide personalized treatment decisions.

References

- 1. New Insights into the Role of Polybromo-1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. urotoday.com [urotoday.com]

- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - DEVELOPMENT OF TOOLS TO UNDERSTAND THE ROLE OF THE PBAF CHROMATIN REMODELER IN PROSTATE CANCER - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Androgen receptor signaling in androgen-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. urotoday.com [urotoday.com]

- 11. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | PBRM1 mutation as a predictive biomarker for immunotherapy in multiple cancers [frontiersin.org]

- 13. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - Yang - Annals of Translational Medicine [atm.amegroups.org]

- 14. PBRM1 mutation as a predictive biomarker for immunotherapy in multiple cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 16. PBRM1 Immunohistochemical Expression Profile Correlates with Histomorphological Features and Endothelial Expression of Tumor Vasculature for Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

Technical Guide: Probing the PBRM1-BD2 Interaction with Pbrm1-BD2-IN-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selective inhibitor Pbrm1-BD2-IN-5 and its interaction with the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a critical subunit of the PBAF chromatin remodeling complex, and its dysregulation is implicated in various cancers, notably clear cell renal cell carcinoma. This document details the binding characteristics of this compound, the experimental methodologies used for its characterization, and the broader context of its mechanism of action within the PBRM1 signaling pathway. While a crystal structure of the specific this compound-PBRM1-BD2 complex is not publicly available, this guide consolidates the existing binding data and relevant experimental protocols to serve as a valuable resource for researchers in epigenetics and drug discovery.

Introduction to PBRM1 and Bromodomain Inhibition

Polybromo-1 (PBRM1) is a large, multi-domain protein that serves as a key scaffolding subunit of the PBAF (Polybromo-associated BRG1-associated factors) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1] PBRM1 is unique in that it contains six tandem bromodomains (BD1-6), which are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction is crucial for tethering the PBAF complex to specific chromatin loci, thereby influencing gene expression.[1]

Given the frequent mutation of PBRM1 in cancers, its bromodomains have emerged as attractive targets for therapeutic intervention.[1] Small molecule inhibitors that competitively block the acetyl-lysine binding pocket of these bromodomains can disrupt the chromatin-localizing function of the PBAF complex, offering a potential avenue for cancer therapy.[1] this compound is a potent and selective inhibitor that has been developed to probe the function of the second bromodomain of PBRM1.[2]

This compound: Binding Affinity and Specificity

This compound has been characterized as a potent inhibitor of the PBRM1 bromodomains. Its binding affinity has been quantified using various biophysical and biochemical assays, with the key data summarized in the table below.

| Compound | Target Bromodomain | Kd (µM)a | IC50 (µM)b |

| This compound | PBRM1-BD2 | 1.5[2] | 0.26[2] |

| This compound | PBRM1-BD5 | 3.9[2] | - |

| PBRM1-BD2-IN-8 | PBRM1-BD2 | 4.4[3] | 0.16[3] |

| PBRM1-BD2-IN-8 | PBRM1-BD5 | 25[3] | - |

a Dissociation constant (Kd) values are typically determined by Isothermal Titration Calorimetry (ITC).[4] b Half-maximal inhibitory concentration (IC50) values are often determined by competitive binding assays such as AlphaScreen.[5]

Experimental Protocols

The characterization of this compound and similar bromodomain inhibitors relies on a suite of biophysical and biochemical techniques. Below are detailed overviews of the key experimental methodologies.

NMR Fragment-Based Screening

Fragment-Based Drug Discovery (FBDD) using Nuclear Magnetic Resonance (NMR) is a powerful method for identifying small, low-affinity fragments that can be optimized into potent inhibitors.[6]

-

Principle: This technique monitors changes in the NMR spectrum of a target protein upon the addition of small molecule fragments. Binding events are detected as chemical shift perturbations (CSPs) in the protein's signals.[7]

-

Methodology:

-

Protein Preparation: Isotopically labeled (15N or 13C) PBRM1-BD2 is expressed and purified. The protein must be soluble and stable at the high concentrations required for NMR.[6]

-

Fragment Library Screening: A library of small molecule fragments is screened by adding them to the labeled protein solution.[7] Two-dimensional 1H-15N HSQC spectra are recorded for the protein in the presence and absence of the fragments.[6]

-

Hit Identification: Fragments that bind to the protein cause changes in the chemical environment of nearby amino acid residues, leading to shifts in the corresponding peaks in the HSQC spectrum. These CSPs identify the "hits".[7]

-

Binding Affinity Determination: The dissociation constant (Kd) for a hit can be determined by titrating increasing concentrations of the fragment into the protein solution and monitoring the progressive chemical shift changes.[4]

-

-

Data Analysis: The magnitude of the CSPs is plotted against the ligand concentration, and the data is fitted to a binding isotherm to calculate the Kd.[4]

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.[8]

-

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., PBRM1-BD2), and the resulting heat changes are measured.[9]

-

Methodology:

-

Sample Preparation: The protein and ligand are dialyzed into an identical buffer to minimize heats of dilution.[10]

-

Titration: The ligand is loaded into a syringe and injected in small aliquots into the protein solution in the sample cell of the calorimeter.[10]

-

Data Acquisition: The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.[10]

-

-

Data Analysis: The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[9]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay commonly used for high-throughput screening of inhibitors.[11]

-

Principle: The assay uses two types of beads: a donor bead and an acceptor bead. When the beads are brought into close proximity, excitation of the donor bead with a laser results in the generation of singlet oxygen, which diffuses to the acceptor bead and triggers a chemiluminescent signal. In a competitive binding assay, an inhibitor will disrupt the interaction that brings the beads together, leading to a decrease in signal.[11]

-

Methodology for Bromodomain Inhibition:

-

Assay Setup: A biotinylated histone peptide (the natural ligand) is bound to streptavidin-coated donor beads. A tagged PBRM1-BD2 protein is bound to acceptor beads (e.g., Ni-NTA acceptor beads for a His-tagged protein).[12]

-

Incubation: The donor beads, acceptor beads, and PBRM1-BD2 protein are incubated together. In the absence of an inhibitor, the protein binds to the histone peptide, bringing the beads into proximity and generating a signal.[12]

-

Inhibitor Addition: The test compound (e.g., this compound) is added to the mixture. If the compound binds to PBRM1-BD2, it will displace the histone peptide, separating the beads and causing a loss of signal.[12]

-

-

Data Analysis: The luminescent signal is measured, and the IC50 value is calculated by plotting the signal intensity against a range of inhibitor concentrations.

PBRM1 Signaling Pathway and Mechanism of Inhibition

PBRM1 functions within the PBAF complex to regulate gene expression. The bromodomains of PBRM1 are essential for recognizing acetylated histones and targeting the complex to specific genomic regions.

References

- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

selectivity profile of Pbrm1-BD2-IN-5

An In-Depth Technical Guide on the Selectivity Profile of PBRM1 Bromodomain Inhibitors

This guide provides a detailed overview of the selectivity and characterization of inhibitors targeting the second bromodomain of Polybromo-1 (PBRM1-BD2), a key component of the PBAF chromatin remodeling complex. The data presented here is primarily based on a study that identified and optimized a series of PBRM1-BD2 inhibitors, starting from an NMR fragment screen. While the specific compound "Pbrm1-BD2-IN-5" was not found in the literature, this guide focuses on the extensively characterized compound 5 and its analogs from a significant study in the field, which likely represents the intended subject of inquiry.

Core Objective

The primary goal of the research highlighted herein was to develop potent and selective chemical probes for PBRM1 bromodomains to investigate their role in cancer pathogenesis.[1] A key challenge has been achieving selectivity over other bromodomains, particularly the highly homologous bromodomains of SMARCA2 and SMARCA4.[1][2]

Data Presentation: Selectivity and Binding Affinity

The following tables summarize the quantitative data for a selection of PBRM1-BD2 inhibitors, detailing their binding affinities and inhibitory concentrations against various bromodomain targets.

Table 1: Binding Affinities (Kd) of PBRM1-BD2 Inhibitors Determined by Isothermal Titration Calorimetry (ITC)

| Compound | PBRM1-BD2 Kd (μM) | PBRM1-BD5 Kd (μM) | SMARCA2B Kd (μM) | SMARCA4 Kd (μM) | ASH1L Kd (μM) |

| 5 | 18.4 | 179 | - | 142 | - |

| 7 | 0.7 | 0.35 | - | 5.0 | No Binding |

| 8 | 6.9 | 3.3 | - | No Binding | No Binding |

| 11 | 9.3 | 10.1 | - | 69 | - |

| 16 | 1.5 ± 0.9 | 3.9 ± 2.6 | No Binding | No Binding | - |

Data extracted from a study on selective PBRM1 bromodomain inhibitors.[2]

Table 2: Inhibitory Potency (IC50) of PBRM1-BD2 Inhibitors Determined by AlphaScreen Assay

| Compound | PBRM1-BD2 IC50 (μM) |

| 5 | 4.2 ± 1.3 |

| 7 | 0.2 ± 0.02 |

| 8 | 6.3 ± 1.4 |

| 11 | 1.0 ± 0.2 |

| 16 | 0.26 ± 0.04 |

| 24 | 0.43 ± 0.04 |

| 25 | 0.22 ± 0.02 |

| 26 | 0.29 ± 0.05 |

Data extracted from a study on selective PBRM1 bromodomain inhibitors.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC experiments were conducted to determine the dissociation constants (Kd) of the inhibitors for various bromodomains.

-

Protein and Ligand Preparation: Recombinant bromodomain proteins were purified and dialyzed into the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The small molecule inhibitors were dissolved in the same buffer, with a small percentage of DMSO if necessary.

-

Titration: The protein solution (e.g., 10-20 µM) was placed in the sample cell of the calorimeter. The inhibitor solution (e.g., 100-200 µM) was loaded into the injection syringe.

-

Data Acquisition: A series of small injections of the inhibitor into the protein solution were performed at a constant temperature (e.g., 25 °C). The heat change associated with each injection was measured.

-

Data Analysis: The resulting binding isotherm was fitted to a single-site binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

AlphaScreen Assay

An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) was used to measure the inhibitory potency (IC50) of the compounds.

-

Assay Principle: The assay measures the disruption of the interaction between a biotinylated histone H3 peptide containing an acetylated lysine (H3K14ac) and a His-tagged PBRM1-BD2 protein.

-

Reagents: Biotin-H3K14ac peptide, His-PBRM1-BD2, Streptavidin-coated Donor beads, and Ni2+-chelate Acceptor beads were used in an appropriate assay buffer.

-

Procedure: The His-PBRM1-BD2 protein and the biotin-H3K14ac peptide were incubated with varying concentrations of the inhibitor. Subsequently, the Donor and Acceptor beads were added. In the absence of an inhibitor, the protein-peptide interaction brings the beads into close proximity, generating a luminescent signal.

-

Detection: The plate was read on an AlphaScreen-capable plate reader. The IC50 values were calculated by fitting the concentration-response curves using a nonlinear regression model.[2]

NMR Spectroscopy

Protein-detected Nuclear Magnetic Resonance (NMR) spectroscopy was employed for fragment screening and to map the binding site of inhibitors on PBRM1-BD2.

-

Sample Preparation: Uniformly 15N-labeled PBRM1-BD2 was prepared in an NMR buffer (e.g., phosphate buffer in D2O).

-

1H-15N HSQC Spectra: Two-dimensional 1H-15N heteronuclear single quantum coherence (HSQC) spectra were recorded for the protein alone and in the presence of increasing concentrations of the inhibitor.

-

Chemical Shift Perturbation (CSP) Analysis: Binding of the ligand to the protein induces changes in the chemical environment of nearby amino acid residues, resulting in shifts in the corresponding peaks in the HSQC spectrum. The magnitude of these CSPs was calculated and mapped onto the protein structure to identify the binding site.[2]

Differential Scanning Fluorimetry (DSF)

DSF was used to assess the thermal stabilization of the bromodomain upon ligand binding.

-

Procedure: The bromodomain protein was mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound in a multiwell plate.

-

Thermal Denaturation: The temperature was gradually increased, and the fluorescence was monitored. The dye binds to exposed hydrophobic regions of the protein as it unfolds, leading to an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined. A positive shift in Tm in the presence of a ligand indicates binding and stabilization of the protein.[2]

Visualizations

The following diagrams illustrate the inhibitor discovery workflow and the biological context of PBRM1.

Caption: Workflow for the discovery and optimization of selective PBRM1-BD2 inhibitors.

Caption: Role of PBRM1 in the PBAF complex and the mechanism of its inhibition.

Conclusion

The development of selective inhibitors for PBRM1-BD2, such as compound 16 , represents a significant advancement in the field of chemical biology. These compounds serve as valuable tools to dissect the specific functions of PBRM1 in health and disease, particularly in cancers where its activity is dysregulated. The data and protocols outlined in this guide provide a comprehensive resource for researchers in drug discovery and epigenetics who are interested in targeting PBRM1. The systematic approach, combining fragment screening with detailed biophysical and cellular characterization, exemplifies a robust strategy for developing selective chemical probes for challenging epigenetic targets.

References

The Impact of PBRM1-BD2-IN-5 on PBAF Complex Dynamics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Polybromo-associated BAF (PBAF) complex, a critical chromatin remodeling machinery, plays a pivotal role in gene regulation. Its subunit, PBRM1, with its multiple bromodomains, is instrumental in anchoring the complex to acetylated histones, thereby directing its genomic localization and function. The small molecule inhibitor, PBRM1-BD2-IN-5, has emerged as a potent and selective tool to probe the function of PBRM1's second bromodomain (BD2). This technical guide provides an in-depth analysis of the effects of this compound on the PBAF complex, focusing on its influence on complex assembly, chromatin interaction, and overall function. Quantitative data on inhibitor binding and efficacy are presented, alongside detailed experimental protocols for key assays and visual representations of the underlying molecular mechanisms.

Introduction to the PBAF Complex and the Role of PBRM1

The PBAF complex is a member of the SWI/SNF family of ATP-dependent chromatin remodelers, which utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby modulating gene expression. The complex is comprised of several core subunits, with PBRM1 being a key distinguishing component. PBRM1 contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails, a hallmark of active chromatin regions.

The second bromodomain of PBRM1 (PBRM1-BD2) is of particular interest due to its significant role in mediating the interaction of the PBAF complex with chromatin.[1] Studies have shown that the bromodomains of PBRM1, particularly BD2 and BD4, are crucial for the robust binding of the PBAF complex to acetylated nucleosomes.[2][3] PBRM1 is understood to be the final subunit incorporated into the PBAF complex and is not essential for the assembly of the other core components into a functional unit.[2] However, its presence significantly enhances the chromatin binding affinity of the entire complex.[2]

This compound: A Selective Inhibitor of PBRM1 Bromodomain 2

This compound is a small molecule inhibitor designed to specifically target the acetyl-lysine binding pocket of the second bromodomain of PBRM1. By competitively binding to this pocket, it prevents the recognition of acetylated histone tails, effectively displacing the PBAF complex from its chromatin targets.

Quantitative Data on this compound

The following table summarizes the key quantitative parameters defining the interaction of this compound and related compounds with PBRM1 bromodomains.

| Compound | Target Bromodomain | Binding Affinity (Kd) | IC50 | Assay Method | Reference |

| This compound (Compound 16) | PBRM1-BD2 | 1.5 µM | 0.26 µM | AlphaScreen | [1] |

| Compound 5 | PBRM1-BD2 | 45.3 ± 8.1 μM | 4.2 ± 1.3 μM | NMR, AlphaScreen | [1] |

| Compound 7 | PBRM1-BD2 | 0.7 µM | 0.2 ± 0.02 μM | ITC, AlphaScreen | [1] |

| Compound 8 | PBRM1-BD2 | 6.9 µM | 6.3 ± 1.4 μM | ITC, AlphaScreen | [1] |

| Compound 11 | PBRM1-BD2 | 9.3 µM | 1.0 ± 0.2 μM | ITC, AlphaScreen | [1] |

Effect of this compound on PBAF Complex Assembly and Stability

Current evidence suggests that this compound does not directly inhibit the assembly of the core PBAF complex. PBRM1 is the last subunit to be incorporated, and the complex can form in its absence.[2] Therefore, an inhibitor targeting a PBRM1 bromodomain is unlikely to prevent the initial formation of the PBAF complex.

However, the loss of PBRM1 has been shown to affect the composition of the PBAF complex, leading to the disengagement of the BRD7 subunit while retaining ARID2 and the core ATPase SMARCA4.[4] By functionally antagonizing PBRM1's chromatin tethering function, this compound may indirectly influence the stability and subunit composition of the complex at specific genomic loci. The primary mechanism of action of this compound is the disruption of the PBAF complex's interaction with chromatin, which in turn affects its genomic localization and regulatory functions. This functional displacement mimics the cellular phenotype observed with the loss of PBRM1.

Signaling Pathways and Experimental Workflows

PBAF Complex Assembly and Function

Caption: PBAF complex assembly pathway, highlighting the late incorporation of PBRM1.

Mechanism of Action of this compound

Caption: Competitive inhibition of PBRM1-BD2 by this compound, leading to PBAF displacement.

Experimental Workflow: Co-Immunoprecipitation

Caption: A generalized workflow for Co-Immunoprecipitation to study PBAF complex integrity.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess PBAF Complex Integrity

This protocol is designed to determine if this compound disrupts the interaction between PBRM1 and other PBAF subunits.

Materials:

-

Cells expressing endogenous PBAF complex

-

This compound and vehicle control (e.g., DMSO)

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-PBRM1 antibody (IP-grade)

-

Antibodies against other PBAF subunits (e.g., SMARCA4, ARID2) for Western blotting

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 1x Laemmli sample buffer)

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control for the desired time and concentration.

-

Cell Lysis: Harvest and lyse cells in ice-cold Co-IP Lysis Buffer.

-

Lysate Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PBRM1 antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them multiple times with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending in Elution Buffer and heating.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against PBRM1 and other PBAF subunits to assess co-precipitation.

AlphaScreen Assay to Measure Inhibition of PBRM1-BD2 Binding

This protocol measures the ability of this compound to inhibit the interaction between PBRM1-BD2 and an acetylated histone peptide.

Materials:

-

Recombinant His-tagged PBRM1-BD2 protein

-

Biotinylated H3K14ac peptide

-

This compound or other test compounds

-

AlphaScreen Nickel Chelate Acceptor beads

-

AlphaScreen Streptavidin Donor beads

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well white opaque microplates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of His-tagged PBRM1-BD2 and biotinylated H3K14ac peptide in Assay Buffer.

-

Reaction Mixture: In a 384-well plate, add the test compound, His-tagged PBRM1-BD2, and biotinylated H3K14ac peptide.

-

Incubation: Incubate the reaction mixture at room temperature to allow for binding to occur.

-

Bead Addition: Add a mixture of Nickel Chelate Acceptor beads and Streptavidin Donor beads to each well.

-

Final Incubation: Incubate the plate in the dark at room temperature to allow for bead-protein/peptide binding.

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal indicates inhibition of the protein-peptide interaction.

-

Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable chemical probe for elucidating the role of the PBRM1 bromodomain in the function of the PBAF complex. While it does not appear to directly disrupt the assembly of the core PBAF machinery, its potent and selective inhibition of PBRM1-BD2's interaction with acetylated histones effectively displaces the complex from chromatin. This leads to a functional state that mimics the loss of PBRM1, providing a powerful tool to study the downstream consequences of PBAF mislocalization in various cellular processes and disease states. Further research utilizing techniques such as co-immunoprecipitation in the presence of the inhibitor will be crucial to fully dissect any potential subtle effects on the stability and subunit dynamics of the PBAF complex.

References

- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

understanding chromatin remodeling and PBRM1

An In-Depth Technical Guide to Chromatin Remodeling and the Role of PBRM1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of chromatin remodeling with a specific focus on the Polybromo-associated BRG1-associated factor (PBAF) complex and its key subunit, Polybromo-1 (PBRM1). PBRM1, a large, multi-domain protein, is a critical component of the PBAF chromatin remodeling complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers. Mutations and loss of PBRM1 are frequently observed in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), highlighting its crucial role as a tumor suppressor. This document delves into the molecular mechanisms of PBRM1-mediated chromatin remodeling, its impact on gene expression, and its involvement in critical cellular processes such as DNA damage repair and cell cycle regulation. Detailed experimental protocols for studying PBRM1 function and quantitative data on its interactions and effects are presented to facilitate further research and therapeutic development.

Introduction to Chromatin Remodeling and the PBAF Complex

Eukaryotic DNA is packaged into a highly organized and dynamic structure known as chromatin. The fundamental repeating unit of chromatin is the nucleosome, which consists of approximately 147 base pairs of DNA wrapped around an octamer of histone proteins (H2A, H2B, H3, and H4). The accessibility of DNA is tightly regulated by post-translational modifications of histones and the action of ATP-dependent chromatin remodeling complexes. These complexes utilize the energy from ATP hydrolysis to alter the structure and positioning of nucleosomes, thereby influencing gene expression, DNA replication, and repair.

The SWI/SNF family of chromatin remodeling complexes are large, multi-subunit assemblies that play a pivotal role in these processes. In mammals, there are three major classes of SWI/SNF complexes: the canonical BAF (cBAF), the Polybromo-associated BAF (PBAF), and the non-canonical BAF (ncBAF) complexes. While these complexes share a core set of subunits, including one of two ATPase subunits, BRG1 (SMARCA4) or BRM (SMARCA2), they are distinguished by the presence of unique, complex-specific subunits that are thought to confer functional specificity.

The PBAF complex is characterized by the presence of PBRM1 (also known as BAF180), ARID2, and BRD7. PBRM1 is a defining subunit of the PBAF complex and is believed to play a crucial role in targeting the complex to specific genomic loci.

The Role and Structure of PBRM1

PBRM1 is a large nuclear protein that functions as a key targeting subunit of the PBAF complex. Its structure is characterized by multiple domains that mediate its interactions with chromatin and other proteins.

-

Bromodomains (BDs): PBRM1 contains six tandem bromodomains (BD1-BD6) in its N-terminal half. Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism for tethering the PBAF complex to specific regions of chromatin that are marked by histone acetylation, often associated with active transcription.

-

Bromo-Adjacent Homology (BAH) Domains: PBRM1 possesses two BAH domains. While the precise function of these domains in PBRM1 is still under investigation, BAH domains are generally known to be involved in protein-protein interactions and may contribute to the overall stability and function of the PBAF complex.

-

High Mobility Group (HMG) Domain: Located near the C-terminus, the HMG domain is a DNA-binding motif that preferentially binds to non-canonical DNA structures. This domain may facilitate the interaction of the PBAF complex with DNA and contribute to its remodeling activity.

Quantitative Data on PBRM1 Function

Binding Affinities of PBRM1 Bromodomains

The affinity of PBRM1's bromodomains for acetylated histones is critical for its targeting function. While individual bromodomains exhibit modest binding affinities, their cooperative action within the full-length protein leads to high-avidity interactions with nucleosomes.

| PBRM1 Construct | Ligand | Dissociation Constant (Kd) | Method | Reference |

| PBRM1-BD2 | H3K14ac peptide | 1.5 ± 0.9 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| PBRM1-BD4 | H3K14ac peptide | ~0.07 µM | AlphaScreen | [2] |

| PBRM1-BD5 | H3K14ac peptide | 3.9 ± 2.6 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| PBRM1-BD2 | dsRNA | 1.1 ± 0.4 µM | NMR Titration | [3] |

| PBRM1-BD4 | dsRNA | 0.9 ± 0.4 µM | NMR Titration | [3] |

Note: Binding affinities can vary depending on the experimental conditions and the specific peptide sequences used.

Impact of PBRM1 on Gene Expression

Loss of PBRM1 function leads to significant changes in the expression of a multitude of genes involved in various cellular processes. Below is a summary of key target genes and their expression changes upon PBRM1 loss in clear cell renal cell carcinoma (ccRCC).

| Gene | Function | Log2 Fold Change (PBRM1 loss vs. WT) | Cell Line/Tissue | Reference |

| ALDH1A1 | Retinoic acid biosynthesis, cancer stem cell marker | > 1 | 786-O (ccRCC) | [4] |

| p21 (CDKN1A) | Cell cycle inhibitor | Downregulated (PBRM1 required for induction) | Multiple | [4] |

| HIF1A | Hypoxia-inducible factor | Upregulated | ccRCC | [4] |

| Various Cell Adhesion Genes | Cell-cell and cell-matrix interactions | Downregulated | Caki2 (ccRCC) | [5][6] |

Signaling Pathways and Experimental Workflows

PBAF Complex Assembly

The assembly of the PBAF complex is a sequential process involving the formation of distinct modules.

Caption: Assembly pathway of the PBAF complex.

PBRM1 in DNA Damage Response

PBRM1 plays a critical role in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs).

Caption: Role of PBRM1 in the DNA damage response.

PBRM1 and NF-κB Signaling

Loss of PBRM1 has been shown to lead to the activation of the NF-κB signaling pathway, promoting a pro-tumorigenic inflammatory environment.

Caption: PBRM1 loss and activation of NF-κB signaling.[7][8]

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for PBRM1

This protocol is adapted for studying PBRM1 occupancy in renal cells.[9][10]

1. Cell Cross-linking and Lysis:

-

Cross-link ~20 million cells with 1% formaldehyde for 10 minutes at room temperature.

-